
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-isobutyloxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-isobutyloxalamide is an intricate organic molecule that has garnered attention due to its unique structural properties. The inclusion of both isoquinoline and thiophene rings linked by an oxalamide bridge allows this compound to exhibit a range of chemical behaviors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically begins with the formation of the intermediate structures of isoquinoline and thiophene rings. A step-by-step approach includes:
Formation of 3,4-dihydroisoquinoline: : This is generally achieved through the Bischler-Napieralski reaction. In this reaction, a β-phenylethylamine derivative is cyclized in the presence of a Lewis acid to form the isoquinoline nucleus.
Thiophene Ring Formation: : The thiophene ring can be synthesized via the Paal-Knorr synthesis where a 1,4-diketone reacts with elemental sulfur.
Linking via Oxalamide Bridge: : The coupling of these two ring systems is facilitated by oxalyl chloride in the presence of a base. This reaction results in the formation of the oxalamide linkage.
Industrial Production Methods
Industrial production may involve streamlined methods such as flow chemistry to increase yield and efficiency. Using automated synthesizers can help in scaling up the production with stringent control over reaction conditions.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, such as:
Oxidation: : Typically occurs at the thiophene ring, resulting in sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions could occur at the isoquinoline ring leading to tetrahydroisoquinoline derivatives.
Substitution: : Electrophilic substitution can occur at the thiophene ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: : Use of peracids like m-chloroperbenzoic acid.
Reduction: : Hydrogenation using palladium on carbon.
Substitution: : Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products
Oxidation: : Sulfoxide and sulfone derivatives.
Reduction: : Tetrahydroisoquinoline derivatives.
Substitution: : Acylated derivatives at the thiophene ring.
科学的研究の応用
This compound finds utility in various fields:
Chemistry: : It serves as a precursor for the synthesis of complex polycyclic compounds.
Biology: : Used in studying the interactions with various biological targets due to its bioactive scaffolds.
Medicine: : Potential candidate for drug discovery, especially targeting neurological diseases due to its isoquinoline moiety.
Industry: : Functions as a ligand in catalysis and a component in the development of electronic materials.
作用機序
Molecular Targets and Pathways
The compound's mechanism of action in biological systems primarily revolves around its ability to interact with neurotransmitter receptors, affecting signal transduction pathways. The thiophene and isoquinoline rings may mimic endogenous ligands, facilitating binding to specific receptor sites, and modulating their activity.
類似化合物との比較
Similar Compounds
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(phenyl)ethyl)-N2-isobutyloxalamide: : Lacks the thiophene ring, potentially altering its electronic properties and biological activity.
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-isobutyloxalamide: : Contains a furan ring instead of thiophene, influencing reactivity and bioavailability.
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-2-yl)ethyl)-N2-isobutyloxalamide: : Incorporates a pyridine ring, impacting its interaction with biological targets.
Uniqueness
The presence of the thiophene ring in N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-isobutyloxalamide offers distinct electronic properties and potential aromatic stabilization, making it a unique candidate for diverse applications in medicinal chemistry and materials science.
特性
IUPAC Name |
N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N-(2-methylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2S/c1-15(2)12-22-20(25)21(26)23-13-18(19-8-5-11-27-19)24-10-9-16-6-3-4-7-17(16)14-24/h3-8,11,15,18H,9-10,12-14H2,1-2H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMVRRYFKVKOKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC(C1=CC=CS1)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(2-fluorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2676484.png)
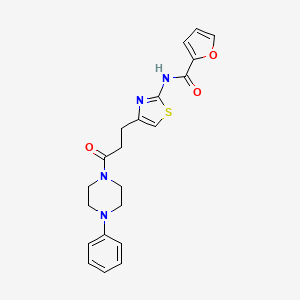
![Methyl 4-(3-methoxyphenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2676487.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(cyclopentylthio)acetamide](/img/structure/B2676488.png)
![Methyl 2-(3-morpholinopropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2676489.png)
![2-(2,4-difluorophenyl)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2676496.png)
![8-methyl-N'-[2-(2-thienyl)acetyl]-8H-thieno[2,3-b]indole-2-carbohydrazide](/img/structure/B2676497.png)
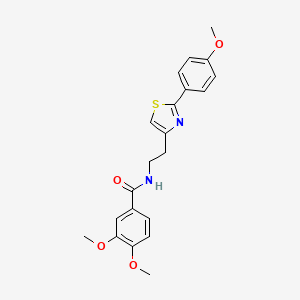
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2676500.png)
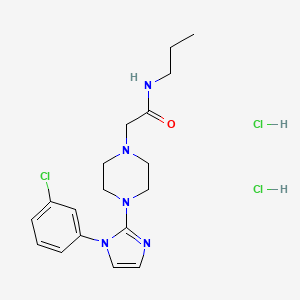
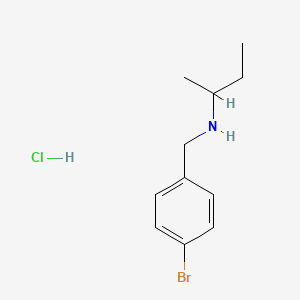
![N-[(4-methoxyphenyl)methyl]-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2676503.png)
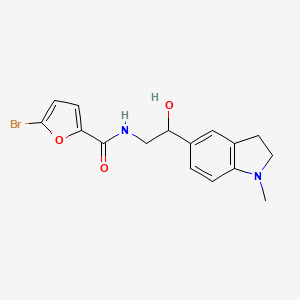
![4-(diethylsulfamoyl)-N-[(2Z)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2676507.png)
